molecular formula C17H17ClO6 B3429918 Gris-PEG CAS No. 78739-00-1

Gris-PEG

Cat. No.: B3429918
CAS No.: 78739-00-1
M. Wt: 352.8 g/mol
InChI Key: DDUHZTYCFQRHIY-RBHXEPJQSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

Griseofulvin, the active component of Gris-PEG, exhibits its antifungal properties by interfering with fungal mitosis . It binds to tubulin, disrupting the microtubule function, thereby inhibiting mitosis in fungi . This interaction with tubulin, a critical protein for cell division, is a key aspect of this compound’s biochemical activity.

Cellular Effects

This compound has a specific impact on fungal cells. It is fungistatic, meaning it inhibits the growth of fungi but does not necessarily kill them . It achieves this by disrupting the cell division process, which prevents the fungi from spreading. This compound does not affect bacteria or other genera of fungi .

Molecular Mechanism

The molecular mechanism of this compound involves the disruption of mitosis in fungal cells. Griseofulvin binds to microtubular proteins, specifically alpha and beta tubulin, thereby interfering with the function of the spindle apparatus and disrupting mitosis . This prevents the fungi from dividing and proliferating.

Temporal Effects in Laboratory Settings

This compound’s effects can change over time in laboratory settings. For instance, griseofulvin is deposited in the keratin precursor cells and has a greater affinity for diseased tissue . The drug is tightly bound to the new keratin, which becomes highly resistant to fungal invasions .

Metabolic Pathways

Griseofulvin is extensively metabolized by the liver, which may lead to the production of a toxic intermediate . The specific metabolic pathways and enzymes involved in the metabolism of this compound are not clearly defined in the literature.

Transport and Distribution

This compound is orally administered and is absorbed from the gastrointestinal tract . The efficiency of gastrointestinal absorption of ultramicrocrystalline griseofulvin, the form used in this compound, is approximately one and one-half times that of the conventional microsize griseofulvin .

Subcellular Localization

Given its mechanism of action, it can be inferred that this compound likely interacts with the microtubules in the cytoplasm of the cell where it disrupts the mitotic spindle function .

Preparation Methods

Gris-PEG is prepared by dispersing griseofulvin in a mixture of polyethylene glycol 400 and polyethylene glycol 8000. The drug is present as ultramicrosize crystals in this eutectic mixture . The preparation involves the following steps:

Chemical Reactions Analysis

Gris-PEG undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions are various metabolites of griseofulvin .

Comparison with Similar Compounds

Gris-PEG is unique compared to other similar compounds due to its ultramicrosize formulation, which enhances its bioavailability and absorption . Similar compounds include:

This compound stands out due to its specific formulation and its effectiveness in treating fungal infections.

Properties

IUPAC Name

(2S,5'R)-7-chloro-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClO6/c1-8-5-9(19)6-12(23-4)17(8)16(20)13-10(21-2)7-11(22-3)14(18)15(13)24-17/h6-8H,5H2,1-4H3/t8-,17+/m1/s1
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

DDUHZTYCFQRHIY-RBHXEPJQSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C=C(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC
Source PubChem
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Isomeric SMILES

C[C@@H]1CC(=O)C=C([C@]12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC
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Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClO6
Record name GRISEOFULVIN
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DSSTOX Substance ID

DTXSID8020674
Record name Griseofulvin
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Molecular Weight

352.8 g/mol
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Physical Description

Griseofulvin appears as white to pale cream-colored crystalline powder. Odorless or almost odorless. Tasteless. Sublimes without decomposition at 410 °F. (NTP, 1992), Solid
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), SOL IN N,N-DIMETHYLFORMAMIDE @ 25 °C: 12-14 G/100 ML; SLIGHTLY SOL IN ETHANOL, CHLOROFORM, METHANOL, ACETIC ACID, ACETONE, BENZENE, & ETHYL ACETATE; PRACTICALLY INSOL IN WATER & PETROLEUM ETHER, 5.04e-02 g/L
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Mechanism of Action

Griseofulvin is fungistatic, however the exact mechanism by which it inhibits the growth of dermatophytes is not clear. It is thought to inhibit fungal cell mitosis and nuclear acid synthesis. It also binds to and interferes with the function of spindle and cytoplasmic microtubules by binding to alpha and beta tubulin. It binds to keratin in human cells, then once it reaches the fungal site of action, it binds to fungal microtubes thus altering the fungal process of mitosis., Fungistatic; griseofulvin inhibits fungal cell mitosis by causing disruption of the mitotic spindle structure, thereby arresting the metaphase of cell division. It is deposited in varying concentrations in the keratin precursor cells of skin, hair, and nails, rendering the keratin resistant to fungal invasion. As the infected keratin is shed, it is replaced with healthy tissue.
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Color/Form

STOUT OCTAHEDRA OR RHOMBS FROM BENZENE, WHITE TO CREAMY POWDER, COLORLESS CRYSTALLINE SOLID

CAS No.

126-07-8, 2884-22-2
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Record name rel-(1′R,6′S)-7-Chloro-2′,4,6-trimethoxy-6′-methylspiro[benzofuran-2(3H),1′-[2]cyclohexene]-3,4′-dione
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Melting Point

428 °F (NTP, 1992), 220 °C
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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